REACTION_CXSMILES
|
P(=O)(O)(O)O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1[CH:41]=[CH:40][C:24]([O:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]2[C:36](=O)[CH2:35][N:34]([CH3:38])[C:33]2=[O:39])=[CH:23][CH:22]=1>O>[Cl:20][C:21]1[CH:41]=[CH:40][C:24]2[O:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]3[C:33](=[O:39])[N:34]([CH3:38])[CH2:35][C:36]=3[C:23]=2[CH:22]=1
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=C(C=CC=C2)C2C(N(CC2=O)C)=O)C=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
4500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is allowed to 110° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
maintained for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
Finally, the reaction mixture is maintained for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mass is extracted with dichloromethane (900 mL)
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with dichloromethane (900 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water (450 mL), 5% sodium bicarbonate (450 mL), and water (450 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent from the organic layer is evaporated at 45° C
|
Type
|
ADDITION
|
Details
|
Methanol (180 mL) is charged to the reaction mass
|
Type
|
CUSTOM
|
Details
|
again the solvent is evaporated form the reaction mass completely at 45° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (450 mL) is charged to the reaction mass
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 25-35° C.
|
Type
|
TEMPERATURE
|
Details
|
further cooled to −8 to −12° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is maintained at −8 to −12° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the obtained solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with chilled methanol (90 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 50-60° C.
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C3=C(C(N(C3)C)=O)C3=C(O2)C=CC=C3)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |